molecular formula C14H15NO3 B15333172 Ethyl 3-Hydroxy-3-(8-quinolyl)propanoate

Ethyl 3-Hydroxy-3-(8-quinolyl)propanoate

Cat. No.: B15333172
M. Wt: 245.27 g/mol
InChI Key: WCUINMALSDNDPR-UHFFFAOYSA-N
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Description

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of Ethyl 3-Hydroxy-3-(8-quinolyl)propanoate typically begins with 8-quinoline as the starting material.

  • Reaction Steps:

  • Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.

  • Purification: The final product is purified through various methods, such as recrystallization or chromatography, to remove impurities and obtain a high-purity compound.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the compound, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation Reagents: Common reagents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.

  • Reduction Reagents: Typical reagents for reduction include lithium aluminum hydride and sodium borohydride.

  • Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of quinone derivatives.

  • Reduction Products: Reduction can produce hydroquinoline derivatives.

  • Substitution Products: Substitution reactions can yield a wide range of functionalized quinolines.

Scientific Research Applications

Ethyl 3-Hydroxy-3-(8-quinolyl)propanoate has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: It is investigated for its potential use in drug development, particularly in the treatment of various diseases.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 3-Hydroxy-3-(8-quinolyl)propanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 8-Hydroxyquinoline

  • Quinolinyl-pyrazoles

  • 4-Hydroxy-2-quinolones

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Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

ethyl 3-hydroxy-3-quinolin-8-ylpropanoate

InChI

InChI=1S/C14H15NO3/c1-2-18-13(17)9-12(16)11-7-3-5-10-6-4-8-15-14(10)11/h3-8,12,16H,2,9H2,1H3

InChI Key

WCUINMALSDNDPR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=CC2=C1N=CC=C2)O

Origin of Product

United States

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